

Application Notes and Protocols: LSD1 Inhibitors in Acute Myeloid Leukemia Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction to LSD1 Inhibition in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has highlighted the role of epigenetic dysregulation in the pathogenesis of AML. One key epigenetic regulator is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to repression of gene transcription. In many AML subtypes, LSD1 is overexpressed and plays a crucial role in maintaining the leukemic state by blocking cellular differentiation and promoting proliferation of leukemic stem cells.[1][2][3]

Targeting LSD1 with small molecule inhibitors has emerged as a promising therapeutic strategy for AML.[4] These inhibitors can induce differentiation of leukemic blasts, reduce the population of leukemic stem cells, and have shown anti-leukemic activity in preclinical and clinical studies. [5] While the specific agent "**Relzomostat**" did not yield extensive public data in the context of AML research, it is understood to belong to the class of LSD1 inhibitors. This document will focus on the broader class of LSD1 inhibitors, using data from publicly available research on representative molecules such as iadademstat (ORY-1001) and bomedemstat (IMG-7289) to illustrate their application in AML research.



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of LSD1 inhibitors in AML.

Table 1: Preclinical Activity of LSD1 Inhibitors in AML Cell Lines

Compound	Cell Line	Assay	Metric	Value	Reference
Novel LSD1 Inhibitor [I]	MV4-11	Proliferation	IC50	0.005 μΜ	[6]
Novel LSD1 Inhibitor [I]	Kasumi-1	Proliferation	IC50	0.004 μΜ	[6]
Novel LSD1 Inhibitor [I]	MV4-11	Differentiation (CD86 Expression)	EC50	0.034 μΜ	[6]

Table 2: In Vivo Efficacy of a Novel LSD1 Inhibitor in an AML Xenograft Model

Compound	Model	Dose	Tumor Growth Inhibition	Reference
Novel LSD1 Inhibitor [I]	MV4-11 Xenograft	10 mg/kg	42.11%	[6]
Novel LSD1 Inhibitor [I]	MV4-11 Xenograft	20 mg/kg	63.25%	[6]

Table 3: Clinical Trial Data for Iadademstat in Relapsed/Refractory AML



Parameter	Value	Reference
Phase	1	[5]
Number of Patients	41	[5]
Complete Remission with Incomplete Count Recovery (CRi)	1 patient	[5]

Table 4: Clinical Trial Data for Iadademstat in Combination with Azacitidine in Elderly AML Patients (ALICE Phase 2a Study)

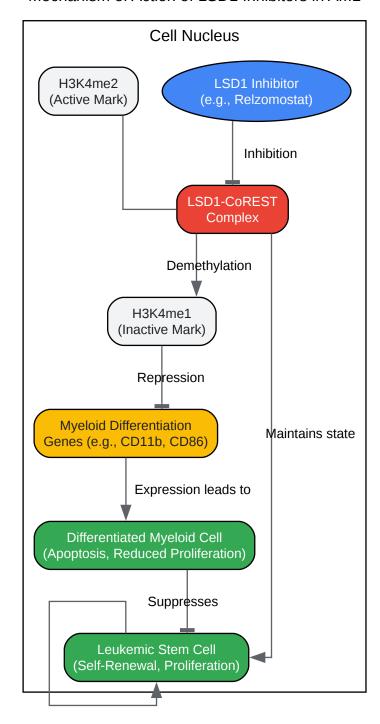
Parameter	Value	Reference
Number of Evaluable Patients	13	[5]
Mean Duration of Treatment	20 weeks	[5]
Mean Time to Response	37 days	[5]
Progression-Free Survival (in remission)	250 days	[5]
Longest Complete Remission (CR)	> 550 days	[5]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of LSD1 inhibitors in AML. LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex. By demethylating H3K4me2, LSD1 represses the expression of genes required for myeloid differentiation. LSD1 inhibitors block this activity, leading to increased H3K4 methylation, removal of the repressive complex from target gene promoters, and subsequent expression of differentiation-associated genes.

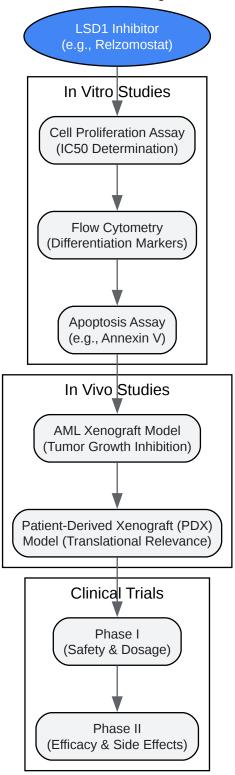


Mechanism of Action of LSD1 Inhibitors in AML









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